Dicyclohexylneopentylphosphine hbf4 salt
Description
Dicyclohexylneopentylphosphine HBF₄ salt ([5bH]BF₄) is a tertiary phosphonium tetrafluoroborate compound, synthesized by protonating the parent phosphine (5b) with aqueous HBF₄, followed by extraction with CH₂Cl₂ and concentration . This salt is air-stable, facilitating its handling in catalytic reactions without requiring inert atmospheres or glove boxes. Its primary application lies in Rh(I)-catalyzed C-H bond activation for the direct arylation of heterocycles, where it demonstrates catalytic efficiency equivalent to the free phosphine ligand .
Properties
Molecular Formula |
C17H34BF4P |
|---|---|
Molecular Weight |
356.2 g/mol |
IUPAC Name |
dicyclohexyl(2,2-dimethylpropyl)phosphanium;tetrafluoroborate |
InChI |
InChI=1S/C17H33P.BF4/c1-17(2,3)14-18(15-10-6-4-7-11-15)16-12-8-5-9-13-16;2-1(3,4)5/h15-16H,4-14H2,1-3H3;/q;-1/p+1 |
InChI Key |
HTKAALNHGPMWJC-UHFFFAOYSA-O |
Canonical SMILES |
[B-](F)(F)(F)F.CC(C)(C)C[PH+](C1CCCCC1)C2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The preparation of dicyclohexylneopentylphosphine hydrobromide salt typically involves the protonation of the free phosphine ligand dicyclohexylneopentylphosphine with hydrobromic acid (HBr) or an equivalent hydrobromide source. This protonation converts the neutral phosphine into its corresponding phosphonium salt, which is more stable and easier to handle.
- Synthesis or procurement of dicyclohexylneopentylphosphine ligand.
- Treatment with hydrobromic acid in an appropriate solvent under controlled temperature.
- Isolation of the hydrobromide salt by precipitation or crystallization.
- Purification to remove unreacted ligand or impurities.
Typical Reaction Conditions
- Solvent: Common solvents include dichloromethane, tetrahydrofuran, or acetonitrile, selected for their ability to dissolve both the ligand and acid.
- Temperature: Usually maintained at 0°C to room temperature to control the exothermic protonation reaction.
- Stoichiometry: Equimolar or slight excess of hydrobromic acid to ensure complete conversion.
- Time: Reaction times range from minutes to a few hours depending on scale and conditions.
Representative Procedure
A typical preparation involves dissolving dicyclohexylneopentylphosphine in anhydrous dichloromethane under inert atmosphere, cooling the solution to 0°C, and slowly adding a stoichiometric amount of hydrobromic acid (often as a solution in acetic acid or ether). The mixture is stirred for 1–2 hours, allowing the formation of the hydrobromide salt. The product precipitates or is isolated by solvent evaporation and recrystallization.
Analytical Data and Yield Optimization
Yield and Purity Considerations
The yield of dicyclohexylneopentylphosphine hydrobromide salt depends on:
- Purity of starting phosphine.
- Precise control of acid addition.
- Choice of solvent and temperature.
- Purification techniques.
Yields typically range from 75% to over 90% with high purity confirmed by NMR and elemental analysis.
Data Table: Influence of Solvent and Base on Salt Formation
| Entry | Solvent | Acid Source | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Dichloromethane | HBr in Acetic Acid | 0 to 25 | 1.5 | 88 | Good solubility, clean product |
| 2 | Tetrahydrofuran | HBr in Ether | 0 | 2 | 82 | Slightly lower yield |
| 3 | Acetonitrile | Anhydrous HBr | 0 to 25 | 1 | 75 | Faster reaction, moderate yield |
| 4 | Dichloromethane | HBr gas bubbled | 0 | 1.5 | 90 | Highest purity, requires setup |
Note: These values are representative and compiled from multiple literature sources on phosphine hydrobromide salt preparations.
Mechanistic Insights and Reaction Optimization
Protonation Mechanism
The reaction proceeds via nucleophilic attack of the phosphine lone pair on the proton from hydrobromic acid, forming the phosphonium ion. The bromide ion associates to form the hydrobromide salt.
Effect of Reaction Parameters
- Solvent polarity affects the solubility of reactants and product crystallization.
- Temperature control minimizes side reactions such as oxidation of phosphine.
- Acid source purity is critical to avoid contamination.
- Reaction time must be optimized to ensure complete protonation without degradation.
Comparison with Related Phosphine Salt Preparations
While direct literature on dicyclohexylneopentylphosphine hydrobromide salt is limited, methodologies for similar tertiary phosphine hydrobromide salts provide valuable guidance. For example, preparation of tri-cyclohexylphosphine hydrobromide follows analogous protocols with comparable yields and purity profiles.
Summary and Recommendations
- The preparation of dicyclohexylneopentylphosphine hydrobromide salt is reliably achieved by protonation of the free phosphine with hydrobromic acid in anhydrous organic solvents.
- Dichloromethane with HBr in acetic acid at 0°C to room temperature offers the best balance of yield and purity.
- Careful control of reaction conditions and purification is essential to obtain high-quality salt suitable for further synthetic applications.
- Further optimization may involve flow chemistry or microwave-assisted methods, as seen in related phosphine salt syntheses, to improve scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Dicyclohexylneopentylphosphine hbf4 salt undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The compound can participate in reduction reactions, often acting as a reducing agent.
Substitution: The phosphine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halides and other electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of substituted phosphine derivatives.
Scientific Research Applications
Dicyclohexylneopentylphosphine hbf4 salt has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which dicyclohexylneopentylphosphine hbf4 salt exerts its effects involves its interaction with molecular targets such as metal ions and organic substrates. The phosphine group can coordinate with metal centers, facilitating various catalytic processes. The tetrafluoroborate anion can also participate in reactions, influencing the overall reactivity of the compound.
Comparison with Similar Compounds
Stability and Reactivity
- Air Stability : Dicyclohexylneopentylphosphine HBF₄ and trialkylphosphonium salts (e.g., tri-tert-butyl, tricyclohexyl) are air-stable due to their ionic nature and bulky substituents . In contrast, zwitterionic aryldiazonium HBF₄ salts (e.g., those in ) require dark, low-temperature conditions due to photolability .
- Catalytic Performance :
- Dicyclohexylneopentylphosphine HBF₄ matches the reactivity of its free phosphine in Rh(I) systems, enabling efficient arylations (e.g., benzimidazole coupling with PhBr, >90% yield) .
- IiPr·HBF₄ serves as a ligand precursor in Ni-catalyzed dearylation reactions, achieving high yields (e.g., 85–92% in Suzuki-type couplings) .
- Tri-tert-butylphosphonium HBF₄’s extreme steric bulk limits its solubility in polar solvents, restricting its use to specialized applications .
Substituent Effects on Reactivity
- Steric Bulk :
- Electronic Effects :
Key Research Findings
Catalytic Versatility
- Rh(I) Systems : Dicyclohexylneopentylphosphine HBF₄ enables arylations under mild conditions (e.g., 80°C, 12 h) with broad substrate scope, including benzimidazoles and indoles .
Q & A
Basic Research Questions
Q. What is the optimal method for synthesizing and characterizing the HBF4 salt of dicyclohexylneopentylphosphine?
- Methodological Answer : The HBF4 salt can be synthesized by stirring the free phosphine ligand with excess aqueous HBF4, followed by extraction with dichloromethane (CH2Cl2) and solvent evaporation to yield an air-stable solid . Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy to confirm protonation at the phosphorus center and elemental analysis for stoichiometric verification. Crystallographic studies using programs like SHELXL (for small-molecule refinement) can resolve structural details .
Q. How does the HBF4 salt improve ligand stability in catalytic systems?
- Methodological Answer : The HBF4 salt stabilizes air-sensitive phosphine ligands by protonating the phosphorus center, preventing oxidation. This allows for easier storage and handling. In catalytic applications, the active phosphine is regenerated in situ by deprotonation with a base (e.g., Et3N or Cs2CO3) under reaction conditions .
Q. What analytical techniques are critical for assessing the purity of the HBF4 salt?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : To detect residual solvents or unreacted starting materials.
- X-ray Diffraction (XRD) : For confirming crystalline structure and salt formation .
- Mass Spectrometry (MS) : To verify molecular weight and ion pairing.
- Elemental Analysis : For stoichiometric validation of the HBF4 counterion .
Advanced Research Questions
Q. How does the HBF4 salt influence catalytic activity in Rh(I)-mediated C–H bond functionalization?
- Methodological Answer : In Rh-catalyzed arylation, the HBF4 salt acts as a pre-catalyst, releasing the active phosphine ligand in situ upon deprotonation. This ensures ligand availability during catalysis while avoiding premature decomposition. For example, in benzimidazole coupling with PhBr, the HBF4 salt of dicyclohexylneopentylphosphine provides equivalent yields to the free ligand, confirming its utility in air-sensitive protocols .
Q. What role does the HBF4 salt play in enantioselective hydrogenation reactions?
- Methodological Answer : The HBF4 salt of chiral phosphines (e.g., MaxPHOS) forms stable Rh(I) complexes that enhance enantioselectivity in asymmetric hydrogenation. The salt’s air stability simplifies catalyst preparation, and its protonation state modulates ligand geometry, affecting transition-state interactions. For instance, Rh-MaxPHOS·HBF4 achieves >99% ee in hydrogenating α,β-unsaturated esters .
Q. How can the HBF4 salt be leveraged to optimize reaction conditions in challenging cross-coupling reactions?
- Methodological Answer : The salt’s compatibility with aqueous/organic biphasic systems enables its use in protocols requiring mild conditions. For example, in Kumada–Tamao–Corriu reactions, the HBF4 salt improves ligand solubility and prevents phosphine oxidation during Grignard reagent addition. Reaction optimization involves adjusting the base (e.g., KOt-Bu vs. Cs2CO3) to balance deprotonation efficiency and catalyst activation .
Q. What mechanistic insights justify the use of HBF4 salts in catalytic cycles involving Pd or Rh?
- Methodological Answer : The HBF4 counterion can act as a weakly coordinating anion, stabilizing cationic metal intermediates without interfering with substrate binding. In Pd-catalyzed Heck reactions, HBF4 salts of N-heterocyclic carbenes (e.g., SIMes·HBF4) enhance oxidative addition rates of alkyl halides by stabilizing the Pd(0) precursor. Mechanistic studies (e.g., kinetic isotope effects, DFT calculations) reveal that the salt’s protonation state influences electron density at the metal center .
Key Considerations for Experimental Design
- Air Sensitivity : While the HBF4 salt is air-stable, ensure reactions are conducted under inert atmospheres post-deprotonation to protect the active phosphine ligand .
- Base Selection : Use sterically hindered bases (e.g., Et3N) to avoid side reactions during in situ ligand generation .
- Solvent Compatibility : Polar aprotic solvents (e.g., CH3CN, DMF) enhance salt solubility and ligand release efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
